molecular formula C13H12N4O2 B1452314 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1351399-13-7

5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B1452314
CAS-Nummer: 1351399-13-7
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: TVMUSECDRTUOCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core (pyrazole and pyrimidine rings) and a 4-methoxyphenylmethyl substituent at position 4.

Eigenschaften

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-8-14-12-11(13(17)18)6-15-16-12/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUSECDRTUOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one generally proceeds through:

This approach is supported by the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives reported in the literature, where the hydrazinyl intermediate serves as a versatile platform for various substitutions.

Stepwise Preparation Details

Step Reaction Reagents/Conditions Product Yield (%) Notes
1 Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Phosphorous oxychloride (POCl₃), trimethylamine, reflux 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Not specified Introduces reactive chloro group at position 4
2 Hydrazinolysis of 4-chloro derivative Hydrazine hydrate, reflux in ethanol 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 42% Hydrazinyl intermediate for further functionalization
3 Condensation with 4-methoxybenzaldehyde Ethanol, glacial acetic acid (catalyst), reflux This compound (Schiff base) Variable Schiff base formation introducing the 4-methoxybenzyl group

Detailed Reaction Conditions and Observations

  • Chlorination : The starting pyrazolo[3,4-d]pyrimidin-4-one derivative is treated with phosphorus oxychloride in the presence of a base such as trimethylamine. This converts the 4-oxo group into a 4-chloro substituent, increasing electrophilicity for subsequent nucleophilic substitution.

  • Hydrazinolysis : The 4-chloro compound is refluxed with hydrazine hydrate in ethanol. The chlorine atom is displaced by the hydrazine nucleophile, yielding the hydrazinyl intermediate. This step is crucial as it provides a reactive site for condensation with aldehydes.

  • Condensation with Aromatic Aldehydes : The hydrazinyl intermediate is then reacted with 4-methoxybenzaldehyde in ethanol under acidic conditions (glacial acetic acid as catalyst). This leads to the formation of a Schiff base via condensation between the hydrazine NH2 group and the aldehyde carbonyl, resulting in the target compound with the (4-methoxyphenyl)methyl substituent at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core.

Analytical and Characterization Data (Representative)

Parameter Observed Data Method Notes
Melting Point Typically 220–225 °C (varies with substitution) Melting point apparatus Confirms purity and identity
IR Spectroscopy NH and NH2 stretching at ~3270–3100 cm⁻¹; aromatic CH at ~3028 cm⁻¹; C=O or C=N bands at ~1570–1650 cm⁻¹ IR (KBr pellet) Functional group confirmation
NMR Spectroscopy Aromatic protons at 7.0–8.5 ppm; methoxy group at ~3.7 ppm; methylene protons adjacent to aromatic ring at ~4.5 ppm ¹H NMR (DMSO-d6 or CDCl3) Structural elucidation
Mass Spectrometry Molecular ion peak consistent with molecular weight EIMS or LC-MS Molecular weight confirmation

These data are consistent with the formation of the desired pyrazolo[3,4-d]pyrimidin-4-one derivatives substituted with (4-methoxyphenyl)methyl groups.

Alternative Synthetic Routes and Modifications

Other synthetic approaches reported for related pyrazolo[3,4-d]pyrimidine derivatives include:

  • Direct alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core with benzyl halides bearing methoxy substituents under basic conditions, though this may require protection of reactive sites to avoid side reactions.

  • Suzuki coupling or Buchwald–Hartwig amination methods on halogenated pyrazolo[3,4-d]pyrimidine intermediates to introduce aryl or benzyl substituents, providing a more versatile and potentially higher-yielding route for complex substitutions.

  • Use of hydrazine intermediates to create diverse derivatives by condensation with various aldehydes or ketones, enabling structural diversity around the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

Summary Table of Key Preparation Steps

Stage Starting Material Reagents/Conditions Key Intermediate/Product Yield (%) Reference
Chlorination 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one POCl₃, TMA, reflux 4-chloro-6-methyl-1-phenyl derivative Not specified
Hydrazinolysis 4-chloro derivative Hydrazine hydrate, reflux in ethanol 4-hydrazinyl intermediate 42%
Condensation 4-hydrazinyl intermediate + 4-methoxybenzaldehyde Ethanol, glacial acetic acid, reflux 5-[(4-methoxyphenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one Variable

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that pyrazolo[3,4-d]pyrimidines can target specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Antimicrobial Properties
Several studies have reported the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against a range of bacterial strains and fungi, indicating its potential as an antimicrobial agent. This property could be particularly beneficial in developing new antibiotics or antifungal treatments .

Mechanistic Insights

The mechanism of action for this compound involves various pathways:

  • Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells.
  • Cytokine Modulation : It can modulate the immune response by influencing cytokine production, thereby reducing inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their cytotoxic effects on breast cancer cell lines. The results showed that one derivative exhibited a significant reduction in cell viability compared to controls, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives in animal models of arthritis. The treated groups displayed reduced swelling and inflammation markers compared to untreated groups, suggesting a promising therapeutic application for chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenylmethyl group provides moderate lipophilicity (estimated C log P ~2.5), which is lower than bromo- or chlorophenyl analogues (e.g., C log P = 4.1 for compound 11e) .
  • Synthetic Flexibility : Chloromethyl derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) serve as intermediates for further functionalization, whereas the target compound’s methoxy group limits reactivity .

Key Observations :

  • Anti-inflammatory Activity : Electron-withdrawing groups (e.g., bromo, chloro) enhance anti-inflammatory efficacy by improving target binding and metabolic stability. The target compound’s methoxy group may reduce potency compared to 11e .
  • Lipophilicity-Bioactivity Correlation : Higher C log P values correlate with improved anti-inflammatory activity but may increase toxicity risks .

Pharmacokinetic and Toxicity Considerations

  • Solubility: Derivatives with hydrophilic substituents (e.g., 6-amino or dihydroxybenzyl groups) exhibit better aqueous solubility than the target compound .

Biologische Aktivität

Overview

5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. Its structure features a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenylmethyl substituent, which is crucial for its biological interactions and pharmacological effects.

The primary target of this compound is cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. The compound inhibits CDK2 activity, leading to alterations in cell cycle progression. This inhibition can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating various signaling cascades within the cell.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Induce Apoptosis : The compound triggers apoptotic processes in various cancer cell lines by activating caspase pathways.
  • Arrest Cell Cycle : It effectively halts the cell cycle at the G1/S transition by inhibiting CDK2 activity, which is crucial for cell division.

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including HeLa and MCF7 cells. For instance, compounds similar to this one have shown high efficacy against MCF7 and HCT-116 cell lines due to their ability to inhibit CDK2 and CDK9 activities .

The biochemical properties of this compound include:

  • Enzyme Inhibition : It acts as an inhibitor of various kinases beyond CDK2, potentially affecting other pathways involved in cancer progression.
  • Modulation of Signaling Pathways : The compound influences multiple cellular signaling pathways that regulate apoptosis and cell proliferation.

In Vitro Studies

A study assessing the anticancer activity of pyrazolo[3,4-b]pyridine derivatives found that modifications in the substituents around the core structure significantly impacted their efficacy against cancer cells. Compounds with similar structures showed enhanced activity due to better binding affinities to CDK targets .

CompoundCell LineIC50 (µM)Mechanism
5-Methyl-PyrazoleHeLa10CDK2 Inhibition
5-(4-Methoxyphenyl)-PyrazoleMCF78Apoptosis Induction

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its bioavailability is influenced by its chemical structure and interactions with biological membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodology : The compound is synthesized via a two-step process.

Step 1 : React 4-methoxyphenylhydrazine hydrochloride with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol and triethylamine .

Step 2 : Heat the intermediate in excess formamide for 48 hours to cyclize into the pyrazolo[3,4-d]pyrimidin-4-one core .

  • For N-substituted derivatives, react the core with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones in dimethylformamide (DMF) at 70°C with NaHCO₃ .

Q. How can HPLC be used to quantify this compound in pharmaceutical formulations?

  • Analytical Protocol :

  • Column : ACE C18 (250 × 4.6 mm, 5 µm) .
  • Mobile Phase : 0.1% trifluoroacetic acid (A) and acetonitrile (B) with a flow rate of 1 mL/min .
  • Detection : UV at 270 nm; retention time ≈7.22 minutes .
  • Validation : Linearity (R² >0.999), precision (RSD <2%), and robustness tested under variable flow rates and column temperatures .

Q. What physicochemical properties influence the bioavailability of this compound?

  • Key Data :

  • pKa : 8.87 (acidic proton) .
  • LogD : -0.89 at pH 7.4, indicating low lipophilicity .
  • Polar Surface Area : 70.14 Ų, suggesting moderate membrane permeability .
    • Implications : Low LogD may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targets.

Advanced Research Questions

Q. How can structural modifications enhance antifungal activity in pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • SAR Insights :

  • Substituent Optimization : N-Methyl groups at position 5 improve activity against Botrytis cinerea compared to benzyl groups .
  • Heterocycle Fusion : Triazolo[1,5-a]pyrimidin-4-ones (e.g., compound 6c ) show 100% inhibition of Sclerotinia at 50 mg/L .
    • Synthetic Strategy : Use tandem aza-Wittig and annulation reactions with aromatic isocyanates to introduce substituents .

Q. How to resolve contradictions in substituent effects on bioactivity across studies?

  • Case Example :

  • : Methyl groups enhance antifungal activity .
  • : Phenyl groups improve inhibition of Pyricularia oryzae .
    • Resolution : Conduct comparative assays under standardized conditions (e.g., pH, solvent) to isolate substituent effects from experimental variables.

Q. What mechanistic insights explain electrophilic cyclization pathways in pyrazolo[3,4-d]pyrimidin-4-one synthesis?

  • Key Findings :

  • Electrophilic agents (e.g., p-methoxyphenyltellurium trichloride) induce cyclization via exocyclic sulfur atoms, forming tricyclic systems .
  • Reaction direction is independent of electrophile nature (halogens vs. tellurium), favoring linear condensed systems .
    • Experimental Validation : Use ¹H-NMR and X-ray crystallography to confirm regioselectivity .

Q. How to optimize reaction conditions for regioselective synthesis of derivatives?

  • Critical Parameters :

  • Temperature : 70°C in DMF maximizes N-alkylation efficiency .
  • Catalyst : NaHCO₃ improves yield in heterocyclic substitutions .
  • Solvent : Formamide promotes cyclization without side reactions .
    • Design Tip : Screen ionic liquids or microwave-assisted conditions to reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.